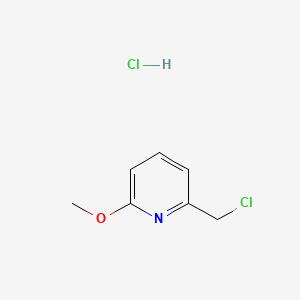

![molecular formula C12H13F3O2 B1455476 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one CAS No. 79619-25-3](/img/structure/B1455476.png)

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one

Übersicht

Beschreibung

Synthesis Analysis

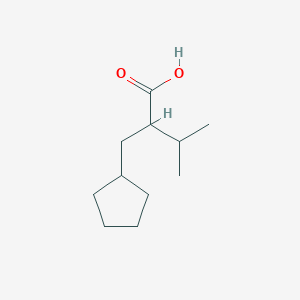

The synthesis method of 5-Methoxy-1-[4-(trifluoromethoxy)phenyl]-1-pentanone involves several steps. Firstly, parts of solvent are steamed out after magnesium chips and solvent are put in according to proportioning; then, 1-chloro-4-methoxy butane is added to react for synthesizing 4-methoxyl butyl magnesium chloride; 4-trifluoromethyl benzonitrile according to proportioning is added into the 4-methoxyl butyl magnesium chloride solution obtained in the last step to react; after reaction ends, solid products are obtained after filtering, PH value adjustment, organic phase washing by water, and solvent steaming out; then the obtained solid products after solvent is steamed out are decompressed and rectified to obtain the finished product of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone .Molecular Structure Analysis

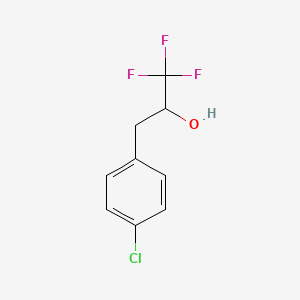

The molecular formula of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one is C12H13F3O2 . The InChI code is 1S/C12H13F3O2/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8H,2-4H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one is 246.23 g/mol .Wissenschaftliche Forschungsanwendungen

Electrochromic Devices

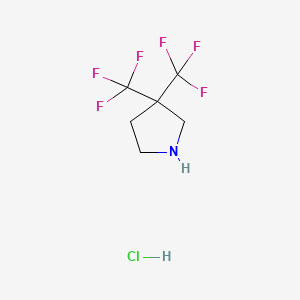

“1-[4-(Trifluoromethoxy)phenyl]pentan-1-one” has been used in the synthesis of polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices . These devices can change their color upon applying various potentials or undergoing a redox process . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS . PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

Energy Storage Devices

The electrochromic properties of “1-[4-(Trifluoromethoxy)phenyl]pentan-1-one” make it a potential candidate for use in energy storage devices . The high transmittance change and high efficiency of the PTTPP electrode (379.64 cm^2 C^−1 at 1050 nm) suggest its potential for energy storage applications .

Smart Windows

The ability of “1-[4-(Trifluoromethoxy)phenyl]pentan-1-one” to change color in response to different potentials makes it suitable for use in smart windows . These windows can adjust their transparency or opacity to control the amount of light and heat passing through .

Auto-Dimming Mirrors

The electrochromic properties of “1-[4-(Trifluoromethoxy)phenyl]pentan-1-one” can be utilized in auto-dimming mirrors . These mirrors automatically adjust their reflectivity based on the intensity of light they receive, reducing glare and improving safety .

Organic Synthesis

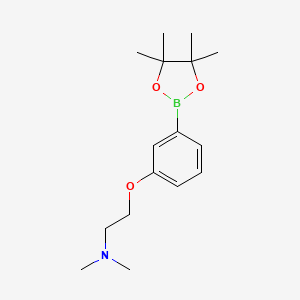

“1-[4-(Trifluoromethoxy)phenyl]pentan-1-one” can be used in organic synthesis . Ketone hydrogenation is a versatile and valuable transformation in organic chemistry as it enables the selective reduction of ketones to alcohols while preserving the integrity of other functional groups present in the molecule .

Chemical and Materials Engineering

The compound has been studied in the field of chemical and materials engineering . It has been used in the synthesis of polymers with specific properties, contributing to the development of new materials .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-3-4-11(16)9-5-7-10(8-6-9)17-12(13,14)15/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTPWBYULNUCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716697 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Trifluoromethoxy)phenyl]pentan-1-one | |

CAS RN |

79619-25-3 | |

| Record name | 1-[4-(Trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

amine hydrochloride](/img/structure/B1455402.png)

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)

![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)

![1-[3-(chlorosulfonyl)-4-methylphenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1455415.png)